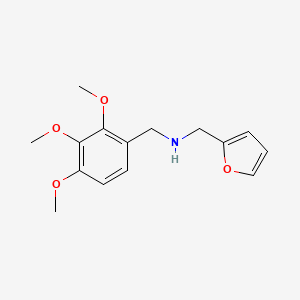

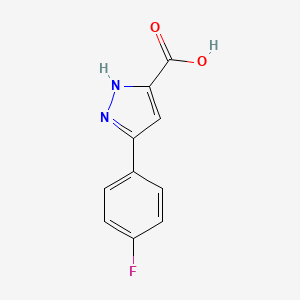

![molecular formula C16H17NO3 B1298381 苯并[1,3]二氧杂-5-基甲基-(2-甲氧基-苄基)-胺 CAS No. 418774-45-5](/img/structure/B1298381.png)

苯并[1,3]二氧杂-5-基甲基-(2-甲氧基-苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine" is not directly mentioned in the provided papers. However, the papers discuss various compounds with similar structural features, such as methoxy groups and benzylamine derivatives, which can be related to the compound . For instance, the synthesis of functionalized pyrazole scaffolds with methoxyphenyl groups is described, indicating the relevance of methoxy substituents in medicinal chemistry . Additionally, the synthesis of a natural product with methoxymethyl-substituted aryl methyl ethers highlights the importance of methoxy groups in complex natural compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with good yields. For example, a four-step reaction sequence is used to synthesize a new class of antimicrobials and antioxidants starting from o-alkyl derivatives of salicyaldehyde . Similarly, a five-step synthesis is employed to create a biologically active natural product, demonstrating the complexity often involved in synthesizing compounds with multiple functional groups .

Molecular Structure Analysis

Structural characterization techniques such as IR, NMR, mass spectrometry, and X-ray diffraction are commonly used to elucidate the molecular structure of synthesized compounds. For instance, the crystal structure and DFT studies of a pyrimidin-2-amine derivative reveal the presence of intramolecular hydrogen bonds and a detailed analysis of the electronic structure . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions, including Claisen–Schmidt condensation and coupling reactions, to synthesize target compounds with potential antimicrobial and antioxidant activities . The regioselective O-demethylation of aryl methyl ethers is another example of a chemical reaction that can be used to modify the structure of methoxy-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are often determined by their functional groups and molecular structure. For example, the antimicrobial and antioxidant activities of the synthesized pyrazole scaffolds are attributed to their specific structural features . Theoretical calculations, such as DFT, provide insights into the electronic properties and reactivity of the compounds, which can be correlated with their biological activities .

科学研究应用

合成和生物活性

- 研究探索了从丁香油中合成新型化合物,包括 1,3-苯并噁嗪和氨甲基衍生物,这些化合物在卤水虾致死率试验等试验中显示出生物活性。这表明进一步生物活性研究的潜力 (Rudyanto 等,2014)。

抗肿瘤剂合成

- 开发了一种使用 Pd(II) 催化剂合成抗肿瘤剂 1-甲氧基-5,10-二氧代-5,10-二氢-1H-苯并[g]异色烯-3-羧酸的方法,说明了该化合物在癌症研究中的重要性 (Mondal 等,2003)。

靶向尿激酶受体

- 虚拟筛选确定了包括苯并[d][1,3]二氧杂-5-基衍生物在内的化合物作为尿激酶受体的抑制剂,这在乳腺癌转移研究中具有重要意义。这证明了该化合物在开发新的癌症疗法中的作用 (Wang 等,2011)。

烷化活性

- 相关化合物的晶体结构、质子化特性和高烷化活性提供了对其在化学合成和药物中的潜在应用的见解 (Budzisz 等,2005)。

癌症研究中的细胞毒性

- 发现某些苯并噁嗪和丁香油的氨甲基衍生物对 MCF-7 癌细胞系具有细胞毒性作用,表明它们在癌症治疗中的潜在用途 (Rudyanto 等,2015)。

多用途的合成方法

- 合成苯并[d]恶唑-5-基-1H-苯并[d]咪唑的研究证明了该化合物在多种药物发现计划中的作用,突出了其在各种药物应用中的实用性 (Chanda 等,2012)。

大麻素受体研究

- 包括 N-苯并[1,3]二氧杂-5-基甲基酰胺在内的 2-氧代喹啉衍生物的合成研究有助于理解大麻素受体活性,这与神经科学和药理学相关 (Raitio 等,2006)。

抗癌化合物合成

- 配体及其金属配合物已被合成作为潜在的抗癌化合物,证明了苯并[1,3]二氧杂-5-基甲基-(2-甲氧基-苄基)-胺相关化合物在癌症研究中的广泛适用性 (Ghani & Mansour, 2011)。

蛛网膜下腔出血治疗

- 涉及苯并[1,3]二氧杂-5-基化合物的内皮素受体拮抗剂的研究已显示出治疗蛛网膜下腔出血引起的脑血管痉挛的潜力,表明其医学意义 (Zuccarello 等,1996)。

未来方向

Given the limited information available on “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine”, future research could focus on its synthesis, characterization, and potential applications. The antitumor activities of related compounds suggest that it could have potential applications in medical research .

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15/h2-8,17H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXFWQPWQPWGMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354768 |

Source

|

| Record name | SBB027980 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine | |

CAS RN |

418774-45-5 |

Source

|

| Record name | SBB027980 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

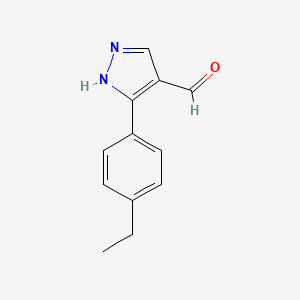

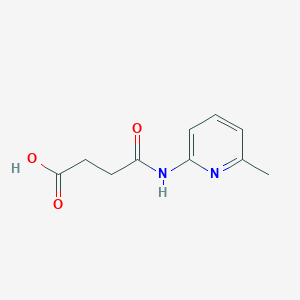

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

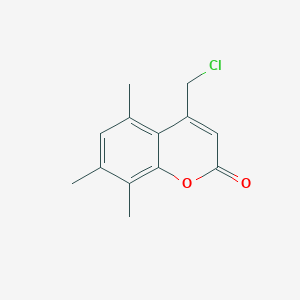

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)